3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride
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Description
3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride is a chemical compound with the CAS Number: 1499471-75-8 . It has a molecular weight of 212.74 . The IUPAC name for this compound is 2-isopropyl-3-methylbutane-1-sulfonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H17ClO2S/c1-6(2)8(7(3)4)5-12(9,10)11/h6-8H,5H2,1-4H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 212.74 . The SMILES string, which represents the structure of the molecule, is CC©CCS(Cl)(=O)=O . The InChI key, which is a unique identifier for the molecule, is GAILVXKFYIPZBE-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
"3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride" is utilized as a chemical intermediate in synthesizing novel sulfonate derivatives with potential antimicrobial and antifungal activities. In a study, sulfonates containing pyridyl, quinolyl, and isoquinolyl functional groups were synthesized and screened for their antimicrobial efficacy. Notably, a compound demonstrated high activity against Gram-positive and Gram-negative bacteria and fungi, underscoring the relevance of such intermediates in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).
Hydrolysis and Chlorination Studies
Research has also explored the chlorination of hydroxyalkanesulfinates in nonpolar mediums, leading to the synthesis of hydroxyalkanesulfonyl chlorides, including variants closely related to "3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride". These studies contribute to understanding the chemical behavior and synthesis routes of such sulfonyl chlorides under different conditions, offering insights into their broader applicability in chemical synthesis and modifications (King & Rathore, 1987).
Role in Synthesis of Polyhydroquinoline Derivatives
The compound has been implicated in catalyzing reactions for synthesizing polyhydroquinoline derivatives via the Hantzsch condensation under solvent-free conditions. This indicates its potential utility in facilitating efficient and environmentally friendly synthetic routes for producing complex organic molecules (Goli-Jolodar, Shirini, & Seddighi, 2016).
Application in Ionic Liquid Reagents
The compound's derivatives are utilized in the selective oxidation of sulfides to sulfoxides, demonstrating its role in developing efficient reagents for chemical transformations. This application underscores the importance of "3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride" and its derivatives in fine-tuning reaction conditions and outcomes in organic synthesis (Manesh, Eshbala, Hemmati, & Veisi, 2015).
properties
IUPAC Name |
3-methyl-2-propan-2-ylbutane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17ClO2S/c1-6(2)8(7(3)4)5-12(9,10)11/h6-8H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAILVXKFYIPZBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CS(=O)(=O)Cl)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride |
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